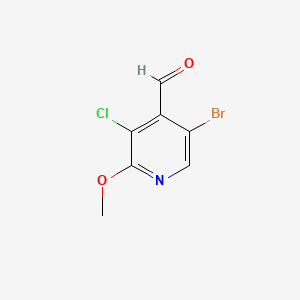

5-Bromo-3-chloro-2-methoxyisonicotinaldehyde

Description

Properties

IUPAC Name |

5-bromo-3-chloro-2-methoxypyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-12-7-6(9)4(3-11)5(8)2-10-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTQIWITMCRXLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1Cl)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde typically involves multi-step organic reactions. One common method includes the bromination and chlorination of 2-methoxyisonicotinaldehyde. The reaction conditions often require the use of bromine and chlorine reagents in the presence of suitable catalysts and solvents to achieve the desired substitution on the aromatic ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to achieve substitution.

Major Products:

Oxidation: Formation of 5-Bromo-3-chloro-2-methoxyisonicotinic acid.

Reduction: Formation of 5-Bromo-3-chloro-2-methoxyisonicotinalcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-3-chloro-2-methoxyisonicotinaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, chlorine, and methoxy groups can influence its binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Halogenated Pyridine Derivatives

Key Observations :

Functional Group Impact : The aldehyde group in the target compound enhances reactivity in nucleophilic additions (e.g., forming imines or hydrazones), whereas carboxylic acid derivatives (e.g., 2-bromo-5-chloroisonicotinic acid) are more suited for amidation or esterification .

Halogen Effects : Bromine and chlorine substituents increase molecular weight and lipophilicity, influencing solubility and bioavailability. For example, the target compound’s molecular weight (250.35 g/mol) is significantly higher than that of 5-chloro-2-methylisonicotinic acid (171.58 g/mol) due to the Br atom and methoxy group .

Substituent Position : The 2-methoxy group in the target compound may introduce steric hindrance compared to analogs like 5-bromo-2-hydroxyisonicotinic acid, affecting crystal packing and melting points .

Substituent Position and Similarity Scores

Structural similarity algorithms (e.g., Tanimoto coefficients) highlight analogs with overlapping functional groups or halogen patterns:

- 5-Bromo-2-hydroxyisonicotinic acid (similarity score: 0.81): Shares the Br substituent and pyridine core but lacks Cl and methoxy groups .

- 2-Bromo-5-chloroisonicotinic acid (similarity score: 0.85): Features Br and Cl but in swapped positions, with a carboxylic acid instead of an aldehyde .

- 5-Chloro-2-methylisonicotinic acid (similarity score: 0.90): Demonstrates high similarity due to the pyridine backbone and Cl substituent, though methyl and carboxylic acid groups reduce functional equivalence .

Biological Activity

Overview

5-Bromo-3-chloro-2-methoxyisonicotinaldehyde is an organic compound belonging to the isonicotinaldehyde class, characterized by the presence of bromine, chlorine, and methoxy substituents on its aromatic ring. This compound has garnered attention for its potential biological activities, particularly in pharmacological research and enzyme inhibition studies. The unique structural features of this compound may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry.

- Chemical Name : this compound

- CAS Number : 1224604-20-9

- Molecular Formula : C₁₁H₈BrClN₂O

- Molecular Weight : 303.55 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of halogen atoms (bromine and chlorine) and a methoxy group enhances its lipophilicity and may affect its binding affinity to various biological targets.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating biochemical pathways that are crucial for various physiological processes.

- Receptor Interaction : It may also interact with specific receptors, influencing signaling pathways that could lead to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, inhibiting the growth of certain bacterial strains.

- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise, indicating that it may induce apoptosis or inhibit proliferation in specific cancer types.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro assays were conducted on several cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549). The compound exhibited cytotoxic effects with IC50 values ranging from 25 µM to 40 µM. Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-chloro-3-methoxyisonicotinaldehyde | Different substitution pattern | Moderate antimicrobial activity |

| 5-Chloro-3-bromo-2-methoxyisonicotinaldehyde | Similar halogen presence | Lower cytotoxicity compared to target |

| 5-Bromo-3-chloro-2-hydroxyisonicotinaldehyde | Hydroxy group instead of methoxy | Enhanced solubility but reduced activity |

Q & A

Q. What strategies mitigate regioselectivity challenges when synthesizing analogs via boronic acid coupling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.